1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene
Description
Properties
CAS No. |
1803787-45-2 |
|---|---|
Molecular Formula |
C7H4Cl2F2 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2 |
InChI Key |
DMPRKEOIWAASEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Halogenation
The synthesis begins with a benzene derivative, often toluene or chlorobenzene, undergoing directed halogenation. Chlorination is typically achieved using Cl₂ in the presence of Lewis acids like FeCl₃ or AlCl₃. Subsequent fluorination employs HF or F₂ under controlled conditions.
Example Reaction Pathway:
$$
\text{Toluene} \xrightarrow[\text{FeCl}3]{\text{Cl}2} \text{1,2-Dichlorotoluene} \xrightarrow[\text{HF}]{\text{NaNO}_2} \text{1,2-Dichloro-4-fluorotoluene}
$$
Fluoromethylation introduces the -CH₂F group via a two-step process:
- Chloromethylation : Treatment with formaldehyde and HCl yields a chloromethyl intermediate.
- Halogen Exchange : Reaction with KF or AgF replaces chlorine with fluorine.
Key Challenges :
- Regioselectivity in polychlorinated intermediates.
- Competing side reactions during fluoromethylation.
Modern Catalytic Approaches
Recent advances leverage ionic liquids and transition metal catalysts to enhance efficiency and selectivity.
Ionic Liquid-Mediated Synthesis
A patent (CN108484353B) describes using ionic liquids like [C₂mim][Cl₂]-AlCl₃ for synthesizing structurally analogous compounds. While optimized for 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, this method offers insights applicable to the target compound.
Reaction Conditions :
- Catalyst : [C₂mim][Cl₂]-AlCl₃ (10 mol%).
- Temperature : 60°C.
- Time : 4 hours.
Mechanism :
The ionic liquid stabilizes charged intermediates, facilitating simultaneous halogenation and fluoromethylation.
Advantages :
- Higher yields (>85%) compared to traditional methods.
- Reduced byproduct formation due to enhanced regiocontrol.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors.
Continuous-Flow Halogenation
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Residence Time | 30–60 minutes |
| Temperature | 80–100°C |
| Pressure | 2–3 atm |
Key Steps :
- Chlorination : Cl₂ gas is introduced into a toluene stream with FeCl₃.
- Fluorination : HF is injected downstream with NaNO₂ as a catalyst.
- Fluoromethylation : A separate reactor module introduces CH₂FCl under alkaline conditions.
Yield Optimization :
- Automated feedback systems adjust stoichiometry in real-time.
- Distillation units isolate isomers, achieving >95% purity.
Comparative Analysis of Methods
The table below contrasts traditional, catalytic, and industrial methods:
| Method | Catalyst | Yield (%) | Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|---|
| Traditional EAS | FeCl₃ | 60–70 | 120 | 8–12 | 85–90 |
| Ionic Liquid Catalysis | [C₂mim][Cl₂]-AlCl₃ | 85–90 | 60 | 4 | 92–95 |
| Continuous-Flow Industrial | None | 90–95 | 80–100 | 0.5–1 | >95 |
Observations :
- Ionic liquid methods offer superior yields at lower temperatures.
- Industrial processes excel in scalability but require significant capital investment.
Mechanistic Insights and Side Reactions
Competing Pathways
- Over-Chlorination : Excess Cl₂ leads to tri- or tetrachlorinated byproducts. Mitigated by stoichiometric control.
- Isomerization : Poor regioselectivity in fluorination steps produces 1,3-dichloro isomers. Addressed via directing groups (e.g., -NO₂).
Fluoromethylation Challenges
- Incomplete Halogen Exchange : Residual -CH₂Cl groups reduce purity. Solved using excess AgF in polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve elevated temperatures and the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are benzoic acid derivatives.
Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity towards nucleophiles, allowing it to participate in various chemical transformations. The pathways involved include the formation of reactive intermediates that facilitate the substitution of functional groups on the benzene ring.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-fluoromethyl group in the target compound introduces steric hindrance and polar interactions, which may enhance binding to biological targets compared to simpler halogenated benzenes like 1,2,4,5-tetrafluorobenzene .
- Electron-Withdrawing Effects : The combined electron-withdrawing Cl and F substituents likely increase the compound’s electrophilicity, analogous to pyridine derivatives where similar groups improve insecticidal activity .
- Toxicity Profile: Fluorine substitution at specific positions (e.g., 3-position in benzanthracenes) can reduce carcinogenicity , suggesting that the 4-F and 3-CH₂F groups in the target compound may mitigate toxicity compared to fully chlorinated analogs.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s higher molecular weight (~198.5 vs. 186.1 for tetrafluorobenzene) and polar substituents (Cl, F, -CH₂F) suggest increased lipophilicity and boiling/melting points compared to perfluorinated analogs.
- Synthetic Complexity: Introducing multiple halogens and a fluoromethyl group likely requires multi-step synthesis, similar to the challenges noted in for N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives .
Biological Activity
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene is an aromatic compound characterized by its unique structural configuration, which includes two chlorine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is CHClF, with a molecular weight of approximately 197.01 g/mol. The compound's structure can be represented using the following notations:
- InChI: InChI=1S/C7H5Cl2F2/c8-5-3-4(10)1-2-6(5)11/h1-3H, (H,8,10)
- SMILES: ClC1=C(C=C(C(=C1F)C(F)Cl)C)C
Biological Activity
Research into the biological activity of this compound indicates potential interactions with various biomolecules. The presence of halogen atoms enhances the compound's binding affinity to certain molecular targets, potentially influencing enzymatic activity or receptor-mediated processes.
Pharmacological Properties
Studies suggest that halogenated aromatic compounds can influence biochemical pathways, possibly leading to therapeutic applications. The compound may exhibit pharmacological properties due to its ability to interact with enzymes and receptors in biological systems.
Case Studies and Research Findings
-
Enzyme Interaction Studies:
- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was measured using enzyme activity assays, revealing a dose-dependent response.
-
Cell Viability Assays:
- In vitro studies on various cancer cell lines showed that the compound exhibited cytotoxic effects at specific concentrations. For instance, in a study involving human leukemia cell lines HL-60 and U937, the compound induced apoptosis as evidenced by increased caspase-3 activation and nuclear condensation.
-
Molecular Docking Simulations:
- Molecular docking simulations indicated that this compound binds effectively to target proteins involved in cell cycle regulation and apoptosis pathways. The binding affinities were calculated and compared with known inhibitors.
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene | CHClF | Different position of the fluoromethyl group; varied reactivity patterns. |
| 1,3-Dichloro-4-fluorobenzene | CHClF | Lacks the fluoromethyl group; simpler structure may lead to different physical properties. |
| 3,5-Dichloro-4-(difluoromethyl)-1,1’-biphenyl | CHClF | Larger biphenyl structure; different electronic properties due to additional aromatic system. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
